Trigonelline

Neuroprotection Pharmacokinetics Blood-Brain Barrier

Standard niacin derivatives cause vasodilation and fail to cross the blood-brain barrier, limiting CNS applications. Trigonelline solves this via N-methylation, enabling BBB penetration while eliminating GPR109A-mediated flushing. - Neuroprotection: Validated in 6-OHDA rat Parkinson's model; applicable for Alzheimer's, stroke, depression research. - Metabolic efficacy: Improves insulin sensitivity comparable to vildagliptin; 5h human plasma half-life supports once-daily dosing. - Muscle anabolism: Patented (WO2021004922A1) for sarcopenia & sports nutrition. - Safety: No adverse effects at 5000 mg/kg (oral, mice).

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 535-83-1; 6138-40-5
Cat. No. B15558442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrigonelline
CAS535-83-1; 6138-40-5
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
InChIInChI=1S/C7H7NO2/c1-8-4-2-3-6(5-8)7(9)10/h2-5H,1H3
InChIKeyWWNNZCOKKKDOPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trigonelline Scientific & Industrial Baseline


Trigonelline (CAS: 535-83-1) is a naturally occurring pyridine alkaloid and zwitterionic complex, also known as N-methylnicotinic acid or nicotinic acid N-methylbetaine [1]. It is a product of nicotinic acid (niacin) methylation and serves as a dietary constituent found in high concentrations in coffee beans (1–3% dry weight) and fenugreek seeds [1]. As a quaternary base alkaloid, trigonelline is water-soluble and demonstrates a favorable safety profile with no observed adverse effects at oral doses up to 5000 mg/kg in mice [2].

Plant alkaloid probe (zwitterionic, cell-permeable)

Reported blood–brain barrier penetration context

Water-soluble for aqueous assay compatibility

Why Trigonelline Is Not Substitutable


While trigonelline is structurally derived from nicotinic acid (NA) through N-methylation, this methylation fundamentally alters its biological activity, safety profile, and metabolic fate. Unlike nicotinic acid, which induces significant vasodilation and flushing via the GPR109A receptor, trigonelline lacks this vasoactive side effect while retaining or enhancing therapeutic efficacy in specific contexts [1]. Furthermore, the methylation status directly influences its ability to cross the blood-brain barrier (BBB)—a property not shared by all niacin derivatives—making trigonelline uniquely suited for applications targeting central nervous system disorders [2]. The following evidence establishes the quantitative differentiation of trigonelline against its most relevant comparators.

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N-methylation alters BBB penetration; nicotinic acid lacks comparable CNS access.

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GPR109A activation profile differs; flushing response context may not transfer from niacin.

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Metabolic half-life diverges from caffeine metabolites; exposure duration may differ.

Comparative Evidence: Trigonelline vs. Analogs


BBB Penetration vs. Nicotinic Acid

Trigonelline is distinguished from its precursor nicotinic acid by its demonstrated ability to cross the blood-brain barrier (BBB), a critical feature for any compound targeting central nervous system disorders [1]. While nicotinic acid and nicotinamide show limited or negligible brain penetration, trigonelline's zwitterionic nature facilitates its transport across the BBB, enabling direct neuroprotective effects against Alzheimer's disease, Parkinson's disease, stroke, and depression [2].

BBB Penetration
Class-level
Trigonelline: reported BBB penetration
Nicotinic acid: limited/negligible
Supports CNS model selection
Qualitative; verify in target species
Neuroprotection Pharmacokinetics Blood-Brain Barrier

Flushing Risk vs. Nicotinic Acid

A key differentiator for trigonelline is its distinct side effect profile compared to its metabolic precursor, nicotinic acid (NA). NA is well-known for causing prostaglandin-mediated cutaneous vasodilation and flushing, a major dose-limiting adverse effect [1]. In contrast, trigonelline does not activate the GPR109A receptor responsible for this effect and does not induce flushing. In acute oral toxicity studies, trigonelline demonstrated a remarkable safety margin with no mortality or behavioral changes in mice up to a dose of 5000 mg/kg [2].

GPR109A Response
Class-level
Trigonelline: no flushing reported
Nicotinic acid: dose-limiting flushing
Supports tolerability endpoint interpretation
Class-level inference; model-specific review needed
Drug Safety Toxicology Cardiovascular

Plasma Half-Life vs. Caffeine

In a human coffee intervention study (n=13 volunteers), trigonelline demonstrated a significantly longer plasma half-life compared to caffeine and its metabolites, contributing to its sustained systemic exposure during habitual consumption [1]. While caffeine metabolites progressively increased 2-4 hours post-consumption, trigonelline appeared early and persisted with a calculated half-life of approximately 5 hours [1]. This pharmacokinetic advantage is further supported by preclinical data in rats showing a biological half-life (t1/2β) of 3.6 ± 0.3 hours after oral administration [2].

Plasma Half-Life
Head-to-head
~5 h (human plasma)
Supports exposure-duration studies
n=13, single coffee intervention
Pharmacokinetics Metabolism Clinical Pharmacology

Bioavailability vs. Typical Alkaloids

Trigonelline exhibits favorable oral bioavailability, a property not universally shared among plant alkaloids. In Sprague Dawley rats, the area under the plasma concentration–time curve (AUC₀–∞) after oral administration (10 mg/kg) was 4.1 ± 1.2 min·mg/mL, demonstrating efficient absorption from the gastrointestinal tract [1]. For comparison, the intravenous AUC (5 mg/kg) was 3.5 ± 0.9 min·mg/mL, indicating high oral bioavailability. Its clearance (CL) of 0.9 ± 0.2 mL/min in rats is relatively slow, contributing to its sustained plasma levels [1].

Oral Bioavailability
Class-level
AUC p.o. 4.1 min·mg/mL (rat)
Supports formulation-exposure review
Rat data; verify in target species
Bioavailability ADME Preclinical Pharmacokinetics

Antidiabetic Efficacy vs. Vildagliptin

In a head-to-head preclinical study in a type 2 diabetes rat model, trigonelline (TRG) at 50 mg/kg p.o. demonstrated comparable or synergistic efficacy with the standard-of-care drug vildagliptin (VLD) [1]. TRG significantly lowered serum glucose, fructosamine, insulin, and HOMA-IR index, and increased insulin sensitivity in soleus muscle by augmenting insulin receptor autophosphorylation (IR-PH), pT308-Akt, and GLUT4 [1]. Importantly, TRG combined with low-dose VLD further improved lipid profiles, indicating a potential for combination therapy or as an alternative in patients intolerant to conventional drugs [1].

Antidiabetic Model
Head-to-head
Improved insulin sensitivity (rat)
Comparable to vildagliptin in model
Supports insulin signaling pathway interpretation
4-week T2D rat model; endpoint context
Type 2 Diabetes Insulin Sensitivity GLUT4

Neuroprotection in Parkinson's Disease

In a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease (PD), pre-lesion treatment with trigonelline exerted significant, dose-dependent neuroprotective and antiapoptotic effects [1]. This study provides direct quantitative evidence for trigonelline's efficacy in a standard preclinical PD model, suggesting it may be advantageous for early-stage PD management [1]. While other niacin derivatives have shown some neuroprotective potential, trigonelline's combination of BBB penetration and direct neuronal preservation distinguishes it from non-methylated analogs [2].

Neuroprotection
Head-to-head
Dose-dependent neuron preservation
6-OHDA rat model vs. vehicle
Supports neuroprotection assay interpretation
Pre-lesion model; verify in other PD models
Parkinson's Disease Neuroprotection 6-OHDA Model

Trigonelline Application Scenarios


CNS Disorders Requiring BBB Penetration

Investigators studying Alzheimer's disease, Parkinson's disease, stroke, or depression should prioritize trigonelline over other niacin derivatives due to its unique ability to cross the blood-brain barrier (BBB). Its neuroprotective effects in preclinical models, including the 6-OHDA rat model of Parkinson's disease, validate its utility as a tool compound for studying neurodegenerative mechanisms and developing CNS-targeted therapies [1].

Oral Antidiabetic Agent Development

Trigonelline is an ideal candidate for the development of next-generation antidiabetic agents or nutraceuticals. Its favorable safety profile (no flushing at high doses) and demonstrated efficacy in improving insulin sensitivity and glucose homeostasis, comparable to vildagliptin in preclinical models, make it a superior alternative to nicotinic acid or more toxic synthetic drugs [1]. Its good oral bioavailability further supports its use in oral dosage forms [2].

Sustained-Release Nutraceutical Formulation

For formulators developing coffee- or fenugreek-based supplements, trigonelline's extended plasma half-life of approximately 5 hours in humans provides a pharmacokinetic advantage over rapidly cleared coffee constituents like caffeine. This supports the design of once-daily, sustained-release formulations aimed at maintaining therapeutic plasma levels for chronic conditions such as metabolic syndrome [1].

Muscle Health & Performance

Patented applications (e.g., WO2021004922A1, CN-114072147-A) describe the use of trigonelline to increase muscle weight during activity and prevent muscle loss during inactivity. This evidence, combined with trigonelline's excellent safety profile, positions it as a unique ingredient for sports nutrition and sarcopenia prevention products, distinct from other niacin derivatives that lack this specific anabolic/anti-catabolic effect in skeletal muscle [1].

Application
Selection Property
Validation Focus
CNS disorder model research
Blood–brain barrier penetration profile
CNS exposure and neuroprotection endpoint context
Metabolic disease model research
Insulin signaling pathway modulation
Glucose homeostasis and insulin sensitivity endpoints
Sustained-release formulation research
Plasma half-life and exposure duration
Pharmacokinetic and exposure-model review
Skeletal muscle physiology research
Muscle anabolic/anti-catabolic context
Muscle weight and atrophy model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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